molecular formula C11H16ClN B1275271 N-(2-chlorobenzyl)butan-2-amine CAS No. 46191-71-3

N-(2-chlorobenzyl)butan-2-amine

Cat. No. B1275271
CAS RN: 46191-71-3
M. Wt: 197.7 g/mol
InChI Key: AXSGEXKTBMNPPT-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)butan-2-amine” is an organic compound with the molecular formula C11H16ClN . It is a versatile material used in scientific research. Its diverse applications range from drug synthesis to molecular studies.


Synthesis Analysis

The synthesis of amines like “N-(2-chlorobenzyl)butan-2-amine” often involves the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . The general strategy is to first form a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile .


Molecular Structure Analysis

The molecular structure of “N-(2-chlorobenzyl)butan-2-amine” consists of a nitrogen atom bonded to a butan-2-amine and a 2-chlorobenzyl group . The presence of the nitrogen atom makes it a member of the amines class of organic compounds .


Chemical Reactions Analysis

Amines, including “N-(2-chlorobenzyl)butan-2-amine”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with aldehydes and ketones to form imine derivatives .

Scientific Research Applications

  • Asymmetric Synthesis of Amines : N-(2-chlorobenzyl)butan-2-amine derivatives are used as intermediates for the asymmetric synthesis of amines. This process is crucial for producing highly enantioenriched amines, including amino acids and amino alcohols, which have applications in pharmaceuticals (Ellman, Owens, & Tang, 2002).

  • Transition Metal-Free Amination of Aryl Chlorides : The compound finds application in the metal-free amination of aryl chlorides. This method is important for synthesizing pharmacologically interesting compounds such as indoles and anilines, highlighting its significance in medicinal chemistry (Beller, Breindl, Riermeier, & Tillack, 2001).

  • Catalysis of Intermediate Formation in Nucleophilic Aromatic Substitution : It also plays a role in the catalysis of intermediate formation in nucleophilic aromatic substitution reactions. This type of reaction is fundamental in organic synthesis, especially in the production of many pharmaceuticals and agrochemicals (Ross, 1969).

  • Pd-N-Heterocyclic Carbene Complexes : In coordination chemistry, derivatives of N-(2-chlorobenzyl)butan-2-amine are used in the synthesis of Pd-N-heterocyclic carbene complexes. These complexes have applications in catalysis, particularly in Buchwald-Hartwig aryl amination reactions (Lewis et al., 2009).

  • Reductive Amination of Butyraldehyde : It is also relevant in the reductive amination of butyraldehyde. This process is key in producing various types of amines, which are critical intermediates in the synthesis of chemicals used in numerous industries (Bódis et al., 2005).

  • Chiral Crystal Formation : Derivatives of this compound are used in forming chiral crystals, which have implications in materials science and stereochemistry. The ability to generate chiral crystals from achiral molecules is significant for applications in pharmaceuticals and materials with specific optical properties (Hu & Cao, 2011).

  • Analytical Chemistry : In analytical chemistry, it has applications in the determination of aromatic amines as contaminants in consumer products. This is crucial for ensuring the safety and compliance of various consumer goods, including cosmetics (Lizier & Zanoni, 2012).

Safety And Hazards

Amines, including “N-(2-chlorobenzyl)butan-2-amine”, can pose various safety hazards. They can cause severe skin burns and eye damage, and may cause respiratory irritation . They can also be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSGEXKTBMNPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405942
Record name N-(2-chlorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)butan-2-amine

CAS RN

46191-71-3
Record name N-(2-chlorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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